molecular formula C11H13NO2S B1273872 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 39565-71-4

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1273872
CAS No.: 39565-71-4
M. Wt: 223.29 g/mol
InChI Key: WFUOZPNGTQPNEE-UHFFFAOYSA-N
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Description

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (CAS 39565-71-4) is a high-value heterocyclic sulfone compound that serves as a versatile organic building block in chemical synthesis and pharmaceutical research . This compound, with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol, is characterized by its 1,1-dioxide (sulfone) functional group and a p-tolylamino substituent, which contribute to its distinct electronic properties and reactivity . Its research significance is multifaceted, spanning from synthetic methodology to biological activity studies. The dihydrothiophene 1,1-dioxide core can act as a stable precursor for reactive intermediates, with potential use in cycloaddition chemistry following thermal extrusion of sulfur dioxide . Furthermore, comprehensive antimicrobial screening of structurally related 2,3-dihydrothiophene derivatives has demonstrated promising activity against a range of bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , as well as fungal strains such as Aspergillus niger and Candida albicans . The mechanism of action is believed to be influenced by the electron-donating p-tolylamino group, which can enhance biological activity. Supplied with a typical purity of 97%, this compound is delivered with comprehensive analytical data, including NMR and LC-MS documentation, to ensure research reproducibility . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOZPNGTQPNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384764
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-71-4
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Starting Materials

Typical starting materials include o-(alkylsulfonyl)benzyl azides or analogous precursors. The reaction is conducted in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-78°C) to stabilize reactive intermediates. LDA (2.0 equiv) is added dropwise to generate a carbanion, which undergoes intramolecular cyclization to yield the dihydrothiophene ring.

Purification and Yield Optimization

Post-reaction workup involves quenching with aqueous ammonium chloride, followed by extraction with ethyl acetate. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) typically achieves yields of 70–85%. Critical parameters for yield optimization include:

  • Solvent purity : Anhydrous THF minimizes side reactions.
  • Temperature control : Maintaining -78°C during LDA addition prevents premature decomposition.

Nucleophilic Substitution with p-Toluidine Derivatives

Introducing the p-tolylamino group requires a nucleophilic substitution reaction between a halogenated dihydrothiophene intermediate and p-toluidine.

Halogenation of the Thiophene Core

Bromination or chlorination at the 3-position of 2,3-dihydrothiophene 1,1-dioxide is achieved using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM). The halogenated intermediate is isolated in 80–90% yield.

Amination with p-Toluidine

The halogenated compound reacts with p-toluidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This SNAr (nucleophilic aromatic substitution) reaction proceeds via a Meisenheimer complex, yielding the p-tolylamino-substituted product.

Representative Data Table: Substitution Reaction Parameters

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12–18 hours
Yield 75–88%

Silver Triflate-Mediated Coupling Reactions

Recent advances utilize silver triflate (AgOTf) as a catalyst for coupling p-toluidine directly to the thiophene ring, bypassing intermediate halogenation steps.

Reaction Mechanism

AgOTf facilitates the activation of C-H bonds in the thiophene ring, enabling direct amination. The process occurs in 1,2-dichloroethane (DCE) at 50–60°C under inert atmosphere, achieving yields up to 88%.

Advantages Over Traditional Methods

  • Reduced steps : Eliminates halogenation and purification of intermediates.
  • Atom economy : Higher efficiency due to direct C-N bond formation.

Oxidation Strategies to Achieve Sulfone Functionality

The final oxidation step converts the thiophene ring into the 1,1-dioxide moiety.

Oxidizing Agents and Conditions

  • Hydrogen peroxide (H₂O₂) : 30% aqueous H₂O₂ in acetic acid at 60°C for 6 hours (yield: 85–90%).
  • Meta-chloroperbenzoic acid (mCPBA) : Higher selectivity in dichloromethane at 0°C to room temperature (yield: 92%).

Kinetic vs. Thermodynamic Control

Lower temperatures favor the kinetically controlled product (1,1-dioxide), while higher temperatures may lead to over-oxidation.

Industrial-Scale Production and Process Optimization

Scaling up the synthesis requires addressing challenges in heat management, solvent recovery, and cost efficiency.

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reaction control.
  • Case Study : A pilot-scale setup using LDA-mediated cyclization achieved 82% yield with a throughput of 1.2 kg/day.

Solvent Recycling Systems

  • Distillation recovery : THF and DCM are reclaimed with >95% purity.
  • Cost impact : Reduces raw material expenses by 40%.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield Cost Scalability
LDA Cyclization 85% High Moderate
AgOTf Coupling 88% Medium High
Traditional Halogenation 75% Low Low

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the thiophene or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the p-tolylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Sulfone Derivatives: From oxidation reactions.

    Reduced Thiophene Derivatives: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

Kynurenine Pathway Inhibition

Research has indicated that compounds similar to 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can act as inhibitors of the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and is associated with various diseases, including neurodegenerative disorders and cancer. The inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO) has been targeted for therapeutic interventions.

A patent (CA2902594C) discusses the use of such inhibitors for treating conditions related to altered levels of tryptophan and kynurenine metabolites. The compound's ability to regulate these pathways positions it as a candidate for further drug development aimed at conditions like chronic kidney disease and depression .

Antioxidant Properties

Compounds with similar structures have been noted for their antioxidant capabilities. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of sulfur in the thiophene ring contributes to the redox properties of these compounds, making them suitable for studies focused on oxidative stress reduction .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of thiophene derivatives, including those structurally related to this compound. Results demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative disease therapies .

Case Study 2: Anti-inflammatory Effects

Another research effort examined the anti-inflammatory properties of related compounds in animal models of inflammation. The findings indicated that these compounds could significantly reduce inflammatory markers and improve outcomes in conditions such as arthritis and colitis. These results highlight the therapeutic potential of thiophene derivatives in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The p-tolylamino group can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Sulfone Derivatives: Compounds with similar sulfone groups but different ring structures.

    Amino Substituted Heterocycles: Compounds with similar amino groups but different heterocyclic cores.

Uniqueness

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is unique due to the combination of its thiophene ring, p-tolylamino group, and sulfone functionality This combination imparts distinct electronic, steric, and chemical properties that differentiate it from other similar compounds

Biological Activity

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (CAS No. 39565-71-4) is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₁O₂S
  • Molecular Weight : 223.29 g/mol
  • Purity : Typically >97%

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is known to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.

Enzyme Inhibition

Research indicates that this compound can inhibit cholinesterases and other proteolytic enzymes, impacting neurotransmission and cellular signaling pathways. The inhibition mechanism often involves binding to the active sites of these enzymes, thereby blocking substrate access and reducing enzymatic activity.

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in antibiotic development.
Cytotoxicity Shows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis in vitro studies.
Enzyme Inhibition Inhibits cholinesterases, which may affect neurotransmitter levels and synaptic function.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various thiophene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS), indicating its potential as a chemotherapeutic agent.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This suggests that the compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide?

The compound is typically synthesized via cyclization reactions using lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) at low temperatures (-78°C). Key steps include:

  • Starting materials : Derivatives of o-(alkylsulfonyl)benzyl azides or analogous precursors.
  • Reaction conditions : Controlled addition of LDA to generate carbanion intermediates, followed by protonation and aqueous workup.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy : Identification of sulfonyl (S=O) stretches (~1150–1300 cm1^{-1}) and amine (N-H) vibrations.
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic systems with lattice parameters a=7.588A˚,b=10.584A˚a = 7.588 \, \text{Å}, b = 10.584 \, \text{Å}) .

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent selection : THF is preferred for its ability to stabilize intermediates.
  • Temperature control : Maintain -78°C during LDA addition to avoid side reactions.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with triethylamine aiding in byproduct removal .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway of this compound?

  • Isolation of intermediates : Quenching reactions at low temperatures to trap amide anion intermediates.
  • Computational modeling : DFT calculations to map energy barriers for cyclization steps.
  • Isotopic labeling : Use 15N^{15}N-labeled azides to trace nitrogen migration during denitrogenation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR peaks)?

  • Multi-technique validation : Cross-check with 13C^13C-NMR, HSQC, or COSY to assign overlapping signals.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies caused by impurities or hydration.
  • Dynamic effects : Assess temperature-dependent NMR for conformational exchange .

Q. How do solvent polarity and additives influence reaction regioselectivity?

  • Polar aprotic solvents (e.g., DMF): May stabilize transition states, altering product ratios.
  • Crown ethers : Enhance cation coordination, improving LDA reactivity in THF.
  • Empirical testing : Systematic solvent screens with GC-MS or HPLC to quantify regioselectivity .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Disorder in sulfonyl groups : Use restraints in refinement software (e.g., SHELXL).
  • Weak diffraction : Optimize crystal growth via vapor diffusion with mixed solvents (e.g., THF/hexane).
  • Thermal motion : Low-temperature (100 K) data collection reduces atomic displacement artifacts .

Q. How can in vitro bioactivity assays be designed for derivatives of this compound?

  • Target selection : Screen against enzymes with known sulfonamide/pharmacophore interactions (e.g., carbonic anhydrase).
  • Dose-response curves : Use fluorescence-based assays to measure IC50_{50} values.
  • Controls : Include reference inhibitors (e.g., acetazolamide) and solvent-only blanks .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Molecular docking : AutoDock Vina to simulate binding to biological targets.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition state modeling : Gaussian or ORCA for exploring reaction pathways .

Q. How do steric and electronic effects of substituents (e.g., p-Tolyl) impact stability and reactivity?

  • Steric maps : Overlay crystal structures to assess substituent crowding.
  • Hammett plots : Correlate σ values of substituents with reaction rates (e.g., cyclization kinetics).
  • Electronic spectroscopy : UV-vis to monitor charge-transfer interactions influenced by aryl groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

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